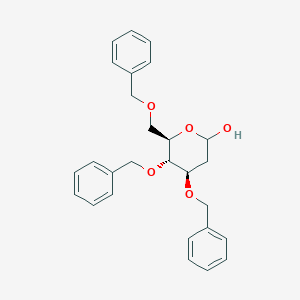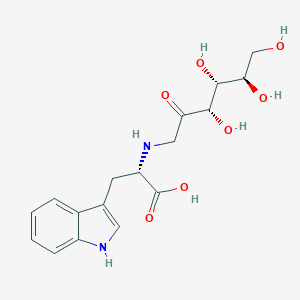
D-Fructose, 1-((1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-1-deoxy-, (S)-
Descripción general
Descripción
The compound "D-Fructose, 1-((1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-1-deoxy-, (S)-" is a derivative of D-fructose, which is a ketohexose—a monosaccharide with six carbon atoms and a ketone group. This particular derivative is modified with an amino acid-related substituent, suggesting potential biological activity or utility in biochemical research.
Synthesis Analysis
The synthesis of related 1-deoxy-D-fructose derivatives has been reported in the literature. For instance, 1-Deoxy-D-fructose was synthesized from D-glucosamine through a three-step procedure involving desulfurization and oxidative deamination . This method provides a basis for the synthesis of other 1-deoxy-D-fructose derivatives, which may include the compound . The synthesis of similar compounds, such as 1-deoxy-1-[(2,2-diacylvinyl)amino]-D-fructoses, has been achieved in high yields through reactions with various reagents in the presence of a base .
Molecular Structure Analysis
The molecular structure of 1-deoxy-D-fructose derivatives can be complex, with multiple isomeric forms possible. For example, compounds synthesized in the study by were found to exist in equilibrium between the β-pyranose form and other furanose forms, as determined by 13C NMR spectroscopy. This suggests that the compound of interest may also exhibit such isomerism, which could be relevant to its biological activity and stability.
Chemical Reactions Analysis
The reactivity of 1-deoxy-D-fructose derivatives includes glycosidation reactions, as demonstrated by the synthesis of various glycosides from 1-deoxy-1-[(2,2-diacylvinyl)amino]-D-fructoses . These reactions are important for the formation of glycosidic bonds, which are central to the structure of many biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-deoxy-D-fructose derivatives can be inferred from related compounds. For example, the electron impact mass spectral fragmentation of the proline Amadori product of 1-deoxy-D-fructose showed two main pathways of fragmentation, which could be relevant to the compound . These pathways involve the formation of oxonium and imminium ions, which are important for the identification of such compounds. Additionally, the solubility, stability, and isomeric composition in different solvents, as well as the reactivity towards various chemical reagents, are crucial properties that can influence the compound's applications .
Aplicaciones Científicas De Investigación
Inulinase Production and Fructans
Inulinase is an enzyme that acts on β-(2,1)-D-fructoside links in inulin, releasing D-fructose. Various microbes, including bacteria, yeast, and fungi, are capable of hydrolyzing carbon at optimum nutrient concentrations and operating conditions towards inulinase production. This process is crucial for the industrial fermentation processes, especially in the production of high-fructose syrups, ethanol, and acetone-butanol, highlighting the significant role of D-fructose derivatives in the biotechnological sector (Vijayaraghavan et al., 2009).
Fructose Metabolism and Metabolic Syndrome
Fructose metabolism has been linked to the development of metabolic syndrome (MetS), particularly through the process of de novo lipogenesis (DNL) and uric acid (UA) production. These pathways differ significantly from glucose glycolysis, leading to insulin resistance, a key pathological event in developing MetS. This insight underscores the importance of understanding fructose metabolism in addressing metabolic health issues and developing dietary guidelines and interventions (Ying Pan & L. Kong, 2018).
Fructans in Plant Metabolism
Fructans, fructose polymers produced by many bacteria and plants, serve as carbohydrate reserves. They are utilized in various applications due to their nutraceutical benefits. The production of tailor-made fructans in plants through genetic modification has been explored, with potential applications in producing fructans with desired polymer lengths and linkage types. This research area highlights the role of D-fructose derivatives in enhancing the nutritional value and health benefits of plant-based products (J. van Arkel et al., 2013).
Propiedades
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7/c20-8-14(22)16(24)15(23)13(21)7-19-12(17(25)26)5-9-6-18-11-4-2-1-3-10(9)11/h1-4,6,12,14-16,18-20,22-24H,5,7-8H2,(H,25,26)/t12-,14+,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHOCXJFBBOAY-LCGIIJARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280884 | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Fructose, 1-((1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-1-deoxy-, (S)- | |
CAS RN |
25020-15-9 | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25020-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(N-Tryptophan)-1-deoxyfructose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025020159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)
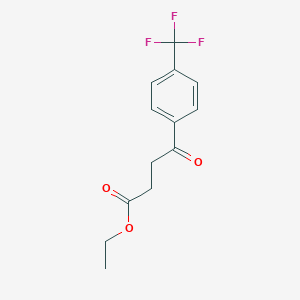
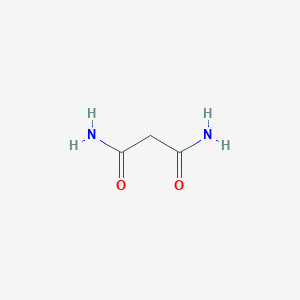
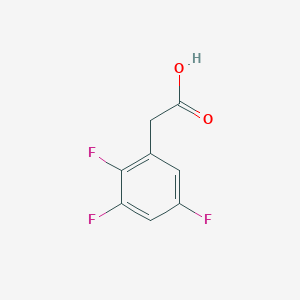
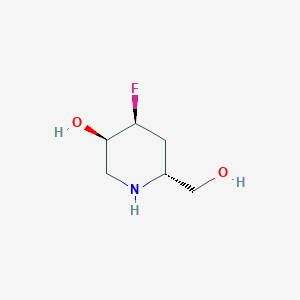
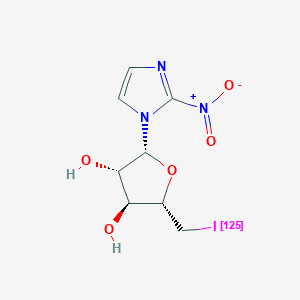
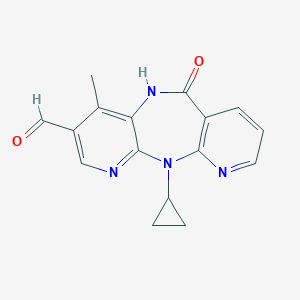
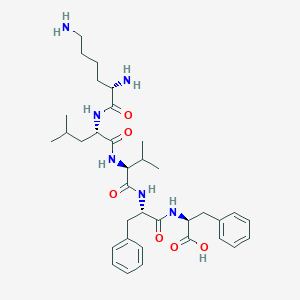
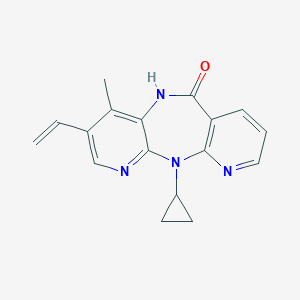
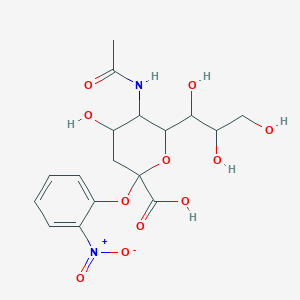
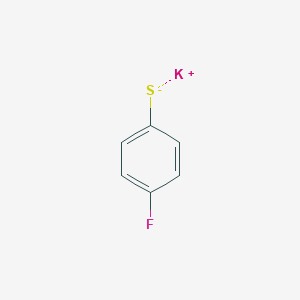
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
